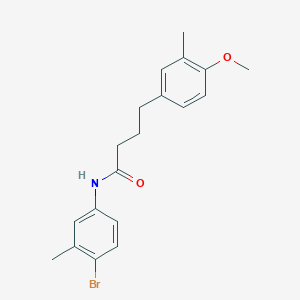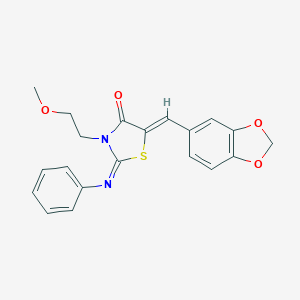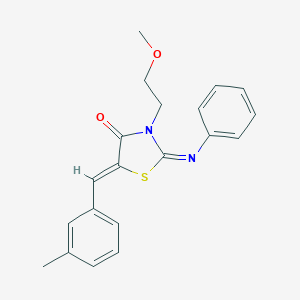
N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide, also known as BML-210, is a synthetic compound that has been studied for its potential therapeutic properties. This compound belongs to the family of butanamides and has been shown to exhibit anti-inflammatory and analgesic effects.
Wirkmechanismus
The exact mechanism of action of N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is not fully understood, but it is believed to act through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has also been shown to modulate the activity of ion channels involved in pain signaling.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in animal models of inflammation. It has also been shown to reduce pain sensitivity in animal models of pain, including neuropathic pain. N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have a good safety profile in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is its potential as a therapeutic agent for the treatment of inflammation and pain. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a promising candidate for further development. However, one limitation of N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide. One potential direction is the development of more potent and selective COX-2 inhibitors based on the structure of N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide. Another potential direction is the investigation of the potential use of N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide in the treatment of other conditions, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and administration of N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide for therapeutic use.
Synthesemethoden
The synthesis of N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide involves the reaction of 4-bromo-3-methylbenzoyl chloride with 4-methoxy-3-methylphenylamine in the presence of a base. The resulting intermediate is then reacted with butyric anhydride to form the final product, N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models of neuropathic pain.
Eigenschaften
Produktname |
N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide |
|---|---|
Molekularformel |
C19H22BrNO2 |
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide |
InChI |
InChI=1S/C19H22BrNO2/c1-13-12-16(8-9-17(13)20)21-19(22)6-4-5-15-7-10-18(23-3)14(2)11-15/h7-12H,4-6H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
GNLILCFKKOKSOA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2=CC(=C(C=C2)Br)C)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2=CC(=C(C=C2)Br)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306603.png)

![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306606.png)
![5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306610.png)
![(2Z,5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306611.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)
![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)

![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306617.png)
![Ethyl [2-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-6-ethoxyphenoxy]acetate](/img/structure/B306620.png)
![2-(5-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306623.png)
![methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B306624.png)
![methyl 4-[4-(allyloxy)benzylidene]-1-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B306625.png)